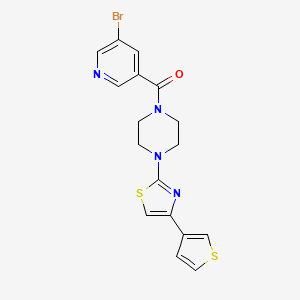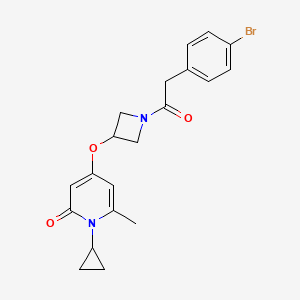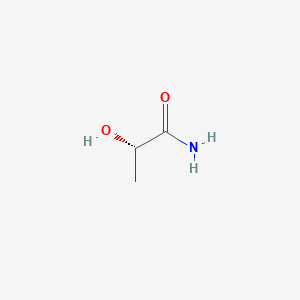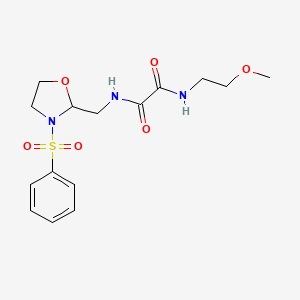![molecular formula C18H23N3O5 B2557169 6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875159-18-5](/img/structure/B2557169.png)
6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrrolo[3,4-d]pyrimidine core, with the propyl and trimethoxyphenyl groups as substituents. The trimethoxyphenyl group is electron-rich, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trimethoxyphenyl group could increase the compound’s solubility in certain solvents .Applications De Recherche Scientifique
Antithrombotic Compounds
One study discusses the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones as new antithrombotic compounds with favorable cerebral and peripheral effects, synthesized from enamines through thermal fusion with ureas, leading to unexpected esters alongside the desired products (Furrer, Wágner, & Fehlhaber, 1994).
Photic Zone Euxinia Indicators
Research into 1H-pyrrole-2,5-diones (maleimides) and their use as robust, specific indicators of photic zone euxinia (PZE) through correlation with pristane/phytane ratios and aryl isoprenoid ratios, highlights their application in reconstructing past redox conditions in geological sections (Naeher & Grice, 2015).
Novel Synthesis Methods
A methodology for synthesizing 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones via arylglyoxal-based three-component reactions under microwave heating conditions is reported, offering a simple and efficient protocol for creating diverse derivatives from readily available starting materials (Karamthulla, Jana, & Choudhury, 2017).
Photoluminescent Materials
The synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units for photoluminescent applications is described, with potential electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Antimicrobial Activities
The synthesis and evaluation of Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids for antibacterial and antitumor agents are explored, showing variable antibacterial activities and promising results against bacterial strains and fungi, indicating the potential for drug design (Alwan, Al Kaabi, & Hashim, 2014).
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to inhibit their targets effectively . For instance, TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects by inhibiting various targets involved in different biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-propyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-5-6-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(24-2)16(26-4)13(8-10)25-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJUUIBQBIMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)
![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)


![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)


![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)
